molecular formula C15H17N3O2 B11493929 (2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(4-methoxyphenyl)methanone

(2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(4-methoxyphenyl)methanone

Cat. No.: B11493929
M. Wt: 271.31 g/mol
InChI Key: AJIOREKYJWFEIZ-UHFFFAOYSA-N
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Description

3-(4-METHOXYBENZOYL)-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRIDIN-2-AMINE is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYBENZOYL)-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRIDIN-2-AMINE typically involves the reaction of 2-aminopyridine with α-bromoketones. The reaction conditions often include the use of solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote cyclization and bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYBENZOYL)-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRIDIN-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: NaOCH3

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(4-METHOXYBENZOYL)-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRIDIN-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-METHOXYBENZOYL)-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRIDIN-2-AMINE involves its interaction with specific molecular targets. For instance, it may inhibit the activity of cyclooxygenase enzymes by binding to their active sites, thereby reducing the production of inflammatory mediators . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-METHOXYBENZOYL)-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRIDIN-2-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzoyl group contributes to its potential as a selective COX inhibitor, distinguishing it from other imidazo[1,2-a]pyridine derivatives .

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

(2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C15H17N3O2/c1-20-11-7-5-10(6-8-11)14(19)13-15(16)17-12-4-2-3-9-18(12)13/h5-8H,2-4,9,16H2,1H3

InChI Key

AJIOREKYJWFEIZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=C(N=C3N2CCCC3)N

Origin of Product

United States

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